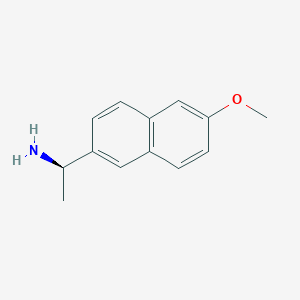

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Descripción general

Descripción

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine, also known as a derivative of methoxynaphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

- Molecular Formula : CHN

- Molecular Weight : 201.27 g/mol

- CAS Number : 132951-65-6

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Interactions : This compound has been shown to act as a ligand for several receptors, including:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, contributing to its anti-inflammatory and analgesic effects. Notably, it acts as a competitive inhibitor of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, including NF-κB signaling. This suggests potential applications in treating inflammatory diseases .

Antiplatelet Activity

In vitro studies have shown that this compound inhibits platelet aggregation induced by arachidonic acid and collagen, indicating its potential use in cardiovascular disease prevention .

Antitumor Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their anti-proliferative effects on various cancer cell lines (e.g., A549, HepG2), showing promising results in inhibiting cell growth and inducing cell cycle arrest .

Case Studies and Research Findings

-

Study on Antitumor Activity :

- Objective : To evaluate the anti-proliferative effects on cancer cell lines.

- Methodology : Compounds derived from this compound were tested for their ability to inhibit colony formation in HGC-27 cells.

- Results : The most potent derivative exhibited significant inhibition of cell growth and induced PARP cleavage, indicating apoptosis through Nur77-mediated pathways .

- Anti-inflammatory Evaluation :

Comparison with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally related compounds is essential:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antiplatelet Activity | Antitumor Activity |

|---|---|---|---|---|

| This compound | High | Significant | Potent | Promising |

| 4-Methylcatechol | Moderate | Moderate | Moderate | Limited |

| Naproxen | Low | High | Low | None |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

One of the notable applications of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound can exhibit potent anti-inflammatory and analgesic activities. For instance, a study synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, which demonstrated significant anti-inflammatory effects without causing gastric lesions, making them safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

Table 1: Comparison of Anti-inflammatory Activities

| Compound | Dose (mg/kg) | Anti-inflammatory Activity | Gastric Lesions |

|---|---|---|---|

| Compound 2f | 100 | High | None |

| Naproxen | 100 | Moderate | Present |

2. Cholinesterase Inhibition

This compound has also been investigated for its potential as a dual cholinesterase inhibitor, which is particularly relevant for Alzheimer's disease treatment. A study highlighted that methoxy-naphthyl-linked compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that derivatives of this compound may be beneficial in developing multitargeted therapies for Alzheimer's disease .

Table 2: Cholinesterase Inhibition Data

| Compound | IC50 AChE (nM) | IC50 BChE (nM) |

|---|---|---|

| SB-1436 | 176 | 370 |

| Standard Drug | X | Y |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of chiral catalysts to ensure optical purity. Patents have documented methods for synthesizing optically pure α-aryl propionic acid derivatives from this compound, indicating its versatility in creating a range of pharmacologically active substances .

Case Studies

Case Study 1: Development of New Anti-inflammatory Agents

In a recent study, researchers synthesized several derivatives based on this compound and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that specific modifications to the structure significantly enhanced the anti-inflammatory activity while minimizing adverse effects on the gastrointestinal tract .

Case Study 2: Alzheimer’s Disease Therapeutics

Another significant application was reported in the context of Alzheimer’s disease where researchers focused on optimizing cholinesterase inhibitors derived from naphthalene scaffolds. The study demonstrated that substituting specific functional groups on the naphthalene ring could enhance inhibitory potency against cholinesterases, showcasing the therapeutic potential of compounds related to this compound .

Propiedades

IUPAC Name |

(1R)-1-(6-methoxynaphthalen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236765 | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132951-65-6 | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.